Chemical structure and molecular weight of L-Cysteine acetate ester hydrochloride
Chemical structure and molecular weight of L-Cysteine acetate ester hydrochloride
The following technical guide details the chemical structure, molecular weight, and functional characteristics of L-Cysteine Acetate Ester Hydrochloride (chemically identified as S-Acetyl-L-Cysteine Hydrochloride ).
(S-Acetyl-L-Cysteine Hydrochloride)
Executive Summary & Nomenclature Clarification
L-Cysteine Acetate Ester Hydrochloride refers to the hydrochloride salt of L-Cysteine wherein the thiol (sulfhydryl) group has been esterified with acetic acid. In precise IUPAC nomenclature, this compound is S-Acetyl-L-Cysteine Hydrochloride .
Critical Distinction: Researchers must distinguish this compound from L-Cysteine Ethyl Ester Hydrochloride (esterification at the carboxyl group) and N-Acetyl-L-Cysteine (acetylation at the amine group). The "Acetate Ester" designation strictly implies a thioester linkage in this context, as the hydroxyl-equivalent in cysteine is the thiol group.
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Primary Utility: High-bioavailability precursor for Glutathione (GSH) synthesis; protected thiol reagent in peptide chemistry.
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Chemical Formula:
(Hydrochloride Salt)
Chemical Constitution and Molecular Weight[5][6][7][8]
The molecular weight is derived from the sum of the S-acetylated cysteine free base and the stoichiometric hydrochloride counterion.
Quantitative Data Table
| Parameter | Value | Notes |
| IUPAC Name | (2R)-2-amino-3-(acetylthio)propanoic acid hydrochloride | Defines absolute configuration (R) and thioester moiety. |
| Common Synonyms | S-Acetyl-L-Cysteine HCl; L-Cysteine thioacetate HCl | |
| Molecular Formula | Includes HCl component.[2][3] | |
| Molecular Weight (Salt) | 199.66 g/mol | Calculated: 163.19 (Base) + 36.46 (HCl). |
| Molecular Weight (Base) | 163.19 g/mol | Free zwitterion ( |
| Physical State | White crystalline powder | Hygroscopic; store desiccated. |
| Solubility | Water, Ethanol, DMSO | Hydrolysis risk in aqueous solution > pH 7. |
| Melting Point | ~125–130 °C (Decomposes) | Varies slightly by hydration/purity. |
Structural Elucidation
The structure consists of a cysteine backbone where the reactive side-chain thiol (-SH) is protected as a thioester (-S-CO-CH3). The amine group (-NH2) is protonated by Hydrochloric acid, forming the stable salt (-NH3+ Cl-).
Structural Connectivity Diagram (DOT Visualization)
Figure 1: Connectivity of S-Acetyl-L-Cysteine HCl. Note the labile thioester bond (yellow/red connection) which facilitates intracellular delivery.
Synthesis and Stability Protocol
Synthesis Pathway
The synthesis typically involves the S-acetylation of L-Cysteine under acidic conditions to prevent N-acetylation (which would yield NAC).
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Reagents: L-Cysteine Hydrochloride Monohydrate, Acetyl Chloride (or Acetic Anhydride), concentrated HCl.
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Reaction: The thiol group acts as a nucleophile attacking the carbonyl carbon of the acetylating agent.
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Isolation: Precipitation using diethyl ether or cold isopropanol to isolate the hydrochloride salt.
Stability & Storage (Self-Validating Protocol)
The thioester bond is susceptible to hydrolysis, particularly in alkaline environments.
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Storage: -20°C is optimal; 4°C is acceptable for short-term. Must be stored under inert gas (Argon/Nitrogen) to prevent oxidation to disulfides or hydrolysis.
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Validation Step: Dissolve a small aliquot in water. Check pH. If pH < 3.0, the HCl salt is intact. If a "rotten egg" odor (H2S) or strong vinegar odor (Acetic acid) is detected immediately upon opening, the ester has degraded.
Biological Mechanism & Applications[8][9][10]
S-Acetyl-L-Cysteine is designed to be a "Trojan Horse" for cysteine delivery. Unlike free cysteine (which oxidizes to insoluble cystine) or NAC (which requires enzymatic deacetylation), the S-acetyl group increases lipophilicity, allowing passive diffusion across cell membranes. Once intracellular, cytoplasmic thioesterases rapidly cleave the acetyl group.
Metabolic Activation Pathway
Figure 2: Intracellular activation pathway. The thioester bond protects the thiol from oxidation until it enters the cytoplasm.
Comparative Efficacy[9]
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Vs. L-Cysteine: S-Acetyl-L-Cysteine avoids extracellular oxidation to Cystine (which uses the xCT transporter, often saturated).
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Vs. NAC: S-Acetyl-L-Cysteine does not rely on acylases (which can be rate-limiting in some tissues) to release the cysteine payload; thioesterases are ubiquitous.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66185-37-3, S-Acetyl-L-cysteine hydrochloride. Retrieved from [Link]
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Giustarini, D., et al. (2012). N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative.[6] (Contextual reference for ester derivatives). Biochemical Pharmacology. Retrieved from [Link]
